molecular formula C7H16S2 B8743555 2-t-Butylpropane-1,3-dithiol CAS No. 24330-57-2

2-t-Butylpropane-1,3-dithiol

Cat. No. B8743555
Key on ui cas rn: 24330-57-2
M. Wt: 164.3 g/mol
InChI Key: SEFVRKJIMKCAGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05502073

Procedure details

A mixture of 4-ethynylbenzaldehyde (131 mg., 1.00 mmol.), 2-t-butylpropane-1,3-dithiol (206 mg., 1.25 mmole) (E. L. Eliel and R. O. Hutchins (J. Amer. Chem. Soc. 1969, 91, 2703)) and the adduct of N,N-dimethylformamide and dimethyl sulphate (300 mg., 1.50 mmole) diluted with methylene chloride (2.0 ml.) was maintained at 23° for 48 hours. After cooling to 0°, triethylamine (0.2 ml) was added, and the solution was washed with water (3×2 ml.) which was again extracted with methylene chloride. The combined organic layers were dried (anhydrous magnesium sulphate) and evaporated to give a residue (320 mg.) which was recrystallized from hexane (2.5 ml.) to give 2-(4-ethynylphenyl)-5-t-butyl-1,3-dithiane, m.p. 149°, (120 mg , 43%)
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1)#[CH:2].[C:11]([CH:15]([CH2:18][SH:19])[CH2:16][SH:17])([CH3:14])([CH3:13])[CH3:12].CN(C)C=O.S(OC)(OC)(=O)=O>C(Cl)Cl.C(N(CC)CC)C>[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[S:19][CH2:18][CH:15]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:16][S:17]2)=[CH:5][CH:4]=1)#[CH:2]

Inputs

Step One
Name
Quantity
131 mg
Type
reactant
Smiles
C(#C)C1=CC=C(C=O)C=C1
Name
Quantity
206 mg
Type
reactant
Smiles
C(C)(C)(C)C(CS)CS
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
300 mg
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 23° for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
WASH
Type
WASH
Details
the solution was washed with water (3×2 ml.) which
EXTRACTION
Type
EXTRACTION
Details
was again extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (anhydrous magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue (320 mg.) which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane (2.5 ml.)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C1SCC(CS1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.